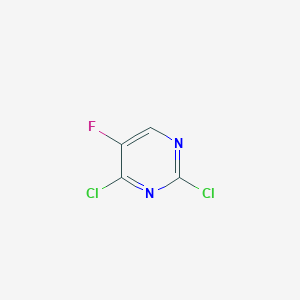

2,4-Dichloro-5-fluoropyrimidine

描述

Significance of Halogenation in Pyrimidine (B1678525) Scaffolds

The strategic placement of halogens on a pyrimidine ring can profoundly influence its reactivity and interaction with biological targets. acs.org Halogenation can:

Alter Electron Distribution: Halogens are electronegative atoms that can withdraw electron density from the pyrimidine ring, influencing its susceptibility to nucleophilic attack. This is a key principle in many of the reactions involving 2,4-dichloro-5-fluoropyrimidine.

Enhance Binding Affinity: The presence of halogens can lead to stronger interactions with enzymes and receptors through various non-covalent forces, including halogen bonding.

Improve Metabolic Stability: The introduction of a fluorine atom, in particular, can block metabolic pathways that would otherwise deactivate a drug molecule, thereby prolonging its therapeutic effect. nih.gov

Increase Lipophilicity: Halogenation can increase the lipid solubility of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.

Overview of Pyrimidine Derivatives in Medicinal Chemistry and Agrochemicals

Pyrimidine derivatives are a cornerstone of modern drug discovery and agrochemical development. tandfonline.commdpi.com Their structural similarity to the nucleobases found in DNA and RNA allows them to act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cells, such as cancer cells and pathogens. acpjournals.orgnih.gov

The fluorinated pyrimidine 5-fluorouracil (B62378) (5-FU) is a widely used anticancer drug that has been a mainstay of chemotherapy for decades. nih.govacpjournals.org Its success has spurred the development of a new generation of oral fluoropyrimidines designed to improve its therapeutic index and patient convenience. nih.gov In the realm of agrochemicals, pyrimidine-based compounds are utilized as herbicides, fungicides, and insecticides, highlighting the broad utility of this chemical scaffold.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPFEQUEHBULBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290702 | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-71-1 | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2927-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2927-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Properties of 2,4 Dichloro 5 Fluoropyrimidine

Synthetic Routes

Several methods have been developed for the synthesis of this compound. A common and efficient industrial method involves the reaction of 5-fluorouracil (B62378) (5-FU) with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline. researchgate.net This process has been optimized to achieve high yields, with one study reporting a maximum yield of 92.2%. researchgate.net Another patented method describes the preparation of this compound from 5-fluorouracil, trichloroethylene, and triphosgene (B27547), a process noted for its short reaction time and high purity of the final product. google.com

A general laboratory-scale synthesis involves treating 5-fluoropyrimidine-2,4-diol with phosphorus oxychloride and N,N-dimethylaniline. chemicalbook.com The reaction mixture is heated, and after workup, a solution of this compound in dichloromethane (B109758) is obtained with a typical yield of about 95%. chemicalbook.comchemicalbook.com

Physical and Chemical Properties

The physical and chemical properties of this compound are well-documented.

| Property | Value |

| Molecular Formula | C₄HCl₂FN₂ |

| Molecular Weight | 166.97 g/mol |

| Appearance | White, low-melting solid |

| Melting Point | 38 - 40 °C |

| Boiling Point | 67 - 68 °C @ 6 torr |

| CAS Number | 2927-71-1 |

Data sourced from multiple references. fishersci.comnih.govsigmaaldrich.com

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the structure and purity of this compound. Infrared (IR) spectroscopy and mass spectrometry are commonly employed. The IR spectrum provides information about the functional groups present in the molecule, while mass spectrometry determines the molecular weight and fragmentation pattern. nih.govspectrabase.com Isotopically labeled versions of the compound, such as this compound-2-¹³C,¹⁵N₂, are also available for use in detailed mechanistic and metabolic studies. sigmaaldrich.comsigmaaldrich.com

Derivatization and Chemical Transformations of 2,4 Dichloro 5 Fluoropyrimidine

Nucleophilic Displacement Reactions

The chlorine atoms of 2,4-dichloro-5-fluoropyrimidine are readily displaced by various nucleophiles. The regioselectivity of these reactions, determining whether the substitution occurs at the C2 or C4 position, is influenced by the nature of the nucleophile, the reaction conditions, and the presence of substituents on the pyrimidine (B1678525) ring.

The amination of this compound is a common transformation. Generally, nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, such as the fluorine atom in this case, tend to favor substitution at the C4 position. nih.gov However, the selectivity can be influenced by the nature of the amine. For instance, tertiary amine nucleophiles have been reported to show excellent C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. nih.gov The reaction of 2,4-dichloropyrimidine (B19661) with N-substituted cyclic amines can lead to a mixture of 2-amino-4-chloropyrimidines and the isomeric 4-amino-2-chloropyrimidines. rsc.org The reaction of this compound with ammonia (B1221849) can be controlled to produce 4-amino-2-chloro-5-fluoropyrimidine. google.com

The regioselectivity of SNAr reactions in 2,4-dichloropyrimidine analogues is highly sensitive to both electronic and steric effects. wuxiapptec.com While C4-selectivity is common, C2-selective displacement or the formation of a mixture of products can also occur. wuxiapptec.com In the case of 2,4-dichloropyrimidines, reactions with aliphatic amines can result in substitution at either the C2 or C4 position. researchgate.net

| Reagent | Position of Substitution | Product Type |

| Ammonia | C4 | 4-Amino-2-chloro-5-fluoropyrimidine google.com |

| Tertiary Amines | C2 | 2-Amino-4-chloro-5-fluoropyrimidine derivatives nih.gov |

| N-Substituted Cyclic Amines | C2 and C4 | Mixture of 2-amino and 4-amino pyrimidine derivatives rsc.org |

| Aliphatic Amines | C2 or C4 | Mono- or di-substituted aminopyrimidines researchgate.net |

2,4-Diaminopyrimidine (B92962) derivatives are of significant interest due to their biological activities, including their use as kinase inhibitors. researchgate.netnih.govrsc.org The synthesis of these derivatives often starts from this compound. sigmaaldrich.comresearchgate.net The stepwise substitution of the two chlorine atoms allows for the introduction of different amino groups at the C2 and C4 positions. For example, a series of 2,4-diamino-5-fluoropyrimidine derivatives have been synthesized as potential protein kinase Cθ inhibitors. sigmaaldrich.com The synthesis of 2,4-diaminopyrimidine core-based derivatives has also been explored for their anti-tubercular activities. mdpi.com

A general strategy for synthesizing 2,4-diaminopyrimidine derivatives involves a sequential nucleophilic substitution. nih.gov The first amination typically occurs at the more reactive C4 position, followed by a second amination at the C2 position. nih.gov This allows for the synthesis of unsymmetrically substituted 2,4-diaminopyrimidine derivatives.

| Starting Material | Reagents | Product |

| This compound | Various amines | 2,4-Diamino-5-fluoropyrimidine derivatives sigmaaldrich.comresearchgate.net |

| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylidene glycerol (B35011) or (R)-2,3-isopropylidene glycerol, followed by iodination and Suzuki coupling | 2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives mdpi.com |

| This compound | Triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds | Novel 2,4-diaminopyrimidine derivatives with antitumor activity rsc.org |

The reaction of this compound with anilines and substituted amines is a key method for creating libraries of compounds for drug discovery. ntnu.noresearchgate.net For example, 2,4-bisanilinopyrimidine derivatives have been synthesized as potential aurora kinase inhibitors. sigmaaldrich.com The reaction with p-methoxyaniline in the presence of diisopropylethylamine (DIPEA) yields 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine. sigmaaldrich.com

The reactivity of anilines in these substitution reactions can be influenced by their electronic properties and the presence of catalysts. researchgate.netntnu.no Acid-catalyzed amination of related 4-chloropyrrolo[2,3-d]pyrimidines with anilines has been studied, indicating the importance of the aniline's pKa value. ntnu.no Generally, anilines with weakly deactivating groups, such as halogens, or activating groups, such as ethers, are suitable substrates. ntnu.no

| Amine | Reaction Conditions | Product |

| p-Methoxyaniline | DIPEA | 5-Fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine sigmaaldrich.com |

| Various Anilines | - | 2,4-Bisanilinopyrimidine derivatives sigmaaldrich.com |

| Substituted Anilines | Acid catalysis | 4-Anilino-2-chloropyrimidine derivatives ntnu.no |

While the chlorine atoms in this compound are reactive towards amination, they can also undergo hydrolysis under certain conditions. For instance, in the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) using phosphorus oxychloride, the reaction is quenched with ice water and then hydrolyzed at 90 °C. mdpi.com This indicates that the chloro group can be converted to a hydroxyl group.

Etherification and alkoxylation reactions represent another class of nucleophilic substitutions at the C2 and C4 positions. These reactions introduce ether or alkoxy functionalities, which can be valuable for modifying the physicochemical properties of the resulting molecules. For example, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a scaffold used in preparing potent deoxycytidine kinase inhibitors, is synthesized from this compound. sigmaaldrich.com This synthesis involves the displacement of one of the chlorine atoms by an alcohol, demonstrating an etherification reaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to this compound. nih.gov These reactions allow for the introduction of a wide variety of substituents onto the pyrimidine ring.

One notable example is the Suzuki coupling reaction. This compound can undergo a Suzuki coupling with (4-fluorophenyl)boronic acid in the presence of a palladium(II) acetate (B1210297) catalyst and triphenylphosphine (B44618) to yield 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine. sigmaaldrich.com The regioselectivity of cross-coupling reactions on 2,4-dichloropyridines and related heterocycles can often be controlled by the choice of ligand. nih.gov While conventional selectivity favors reaction at the C2 position, specific ligands can promote coupling at the C4 position. nih.gov Ligand-free conditions have also been shown to enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridine. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | (4-Fluorophenyl)boronic acid | Palladium(II) acetate, triphenylphosphine | 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine sigmaaldrich.com |

Palladium-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions allow for the selective functionalization of the pyrimidine ring, a scaffold of great importance in medicinal chemistry. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, has been successfully applied to this compound. libretexts.orgyonedalabs.com Research has shown that the regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidines generally favors substitution at the C4 position. mdpi.comresearchgate.net This preference is attributed to the more favorable oxidative addition of palladium into the C4-chlorine bond. mdpi.com For instance, the reaction of this compound with (4-fluorophenyl)boronic acid in the presence of a palladium(II) acetate catalyst and triphenylphosphine yields 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine. sigmaaldrich.com Microwave-assisted Suzuki coupling has been shown to be a highly efficient method for the synthesis of C4-substituted pyrimidines, often requiring short reaction times and low catalyst loadings. mdpi.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2,4-Dichloropyrimidines

| Electrophile | Nucleophile | Catalyst | Product | Reference |

| 2,4-dichloropyrimidine | phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 2-chloro-4-phenylpyrimidine | mdpi.com |

| This compound | (4-fluorophenyl)boronic acid | Palladium(II) acetate/triphenylphosphine | 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine | sigmaaldrich.com |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is particularly useful when traditional nucleophilic aromatic substitution (SNAr) reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the provided search results, the general principles of this reaction are well-established for various aryl halides. wikipedia.orgorganic-chemistry.org The development of bidentate phosphine ligands like BINAP and DPPP has expanded the scope of the Buchwald-Hartwig amination to include primary amines. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org In the case of dihalogenated substrates, the regioselectivity of the Sonogashira coupling is influenced by the nature of the halide, with the more reactive halide undergoing coupling first. libretexts.org For substrates with identical halides, the reaction tends to occur at the more electrophilic position. libretexts.org While specific studies on the Sonogashira coupling of this compound were not found in the search results, the reaction has been successfully performed on related dihalopyrimidines. libretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. youtube.com However, for electron-deficient rings like pyrimidine, classical EAS reactions are generally difficult. The pyrimidine ring system is often compared to nitrobenzene (B124822) in terms of its reactivity towards electrophiles. The presence of two ring nitrogen atoms significantly deactivates the ring towards electrophilic attack.

Stereoselective Transformations and Chiral Synthesis

The introduction of chirality is a critical aspect of modern drug discovery and development. While this compound itself is an achiral molecule, it can be used as a starting material in the synthesis of chiral molecules. This can be achieved through several strategies, including the use of chiral catalysts in coupling reactions or by reacting the pyrimidine with chiral nucleophiles.

Information specifically detailing stereoselective transformations or chiral synthesis originating from this compound is limited in the provided search results. However, the general principles of asymmetric synthesis can be applied to its derivatives. For example, a chiral ligand could be employed in a palladium-catalyzed coupling reaction to induce enantioselectivity. Alternatively, reacting this compound with a chiral amine or alcohol would lead to the formation of a chiral product.

Antimicrobial and Antibiofilm Activities

The ability of bacteria to form biofilms presents a significant challenge in treating infections, as these communities are notoriously resistant to conventional antibiotics. Halogenated pyrimidines, including derivatives of this compound, have been investigated for their capacity to inhibit biofilm formation and reduce bacterial virulence.

Research has identified this compound (24DC5FP) as a potent inhibitor of Staphylococcus aureus biofilm formation. Studies have shown that this compound can significantly reduce the ability of S. aureus to form the protective biofilm matrix. At a concentration of 50 µg/mL, 24DC5FP demonstrated significant inhibition of biofilm development. This antibiofilm activity is crucial for tackling chronic infections associated with this pathogen.

Table 1: Effect of this compound on S. aureus Biofilm and Hemolysis

| Compound | Concentration (µg/mL) | Biofilm Inhibition | Hemolysis Reduction |

|---|---|---|---|

| This compound (24DC5FP) | 50 | Significant | - |

| This compound (24DC5FP) | 5 | - | 95% |

Beyond its impact on biofilm, this compound has been shown to suppress the virulence of S. aureus by targeting the expression of key regulatory and toxin-producing genes. The compound effectively inhibits the production of α-hemolysin, a major toxin responsible for tissue damage and a factor in biofilm formation. At a concentration of 5 µg/mL, 24DC5FP achieved a 95% reduction in hemolytic activity. nih.gov

This anti-virulence effect is rooted in the compound's ability to downregulate the expression of several critical genes. Quantitative RT-PCR analysis has revealed that 24DC5FP suppresses the transcription of agrA and RNAIII, which are central components of the quorum-sensing system that controls virulence. nih.gov Furthermore, it represses the expression of hla (the gene for α-hemolysin), nuc1 (encoding for nuclease), and saeR (a sensor kinase regulator of virulence genes). nih.gov By interfering with these genetic pathways, this compound disrupts the coordination of virulence factor production in S. aureus. nih.govnih.gov

Table 2: Gene Expression in S. aureus Treated with this compound

| Gene Target | Function | Effect of 24DC5FP |

|---|---|---|

| agrA | Quorum sensing regulator | Suppressed |

| RNAIII | Quorum sensing effector | Suppressed |

| hla | α-hemolysin production | Suppressed |

| nuc1 | Nuclease production | Suppressed |

| saeR | Virulence regulator | Suppressed |

While halogenated pyrimidines have been explored for their efficacy against Enterohemorrhagic Escherichia coli (EHEC), a foodborne pathogen known for its robust biofilm formation, the specific activity of this compound against this bacterium is not as extensively detailed as for S. aureus. Studies on related halogenated pyrimidine derivatives have shown significant inhibitory effects on EHEC biofilm formation. nih.govnih.gov These related compounds were found to reduce EHEC's motility and the production of curli, which are fimbriae essential for adhesion and biofilm integrity, by downregulating the expression of curli-related genes csgA and csgB. nih.govnih.gov Although this compound is a member of this chemical class, specific research data focusing on its direct impact on EHEC biofilm, motility, and curli production is limited in the reviewed literature.

The primary mechanism of action for this compound and its derivatives in an antibiofilm context appears to be the targeted suppression of virulence factors rather than direct bactericidal or bacteriostatic effects at sub-inhibitory concentrations. nih.govsigmaaldrich.com In S. aureus, the compound's ability to interfere with the agr quorum-sensing system is central to its anti-virulence activity. nih.gov By downregulating agrA and its effector RNAIII, it effectively disrupts the signaling cascade that leads to the production of toxins like α-hemolysin and enzymes crucial for biofilm maturation. nih.govnih.gov This anti-virulence approach is considered a promising strategy as it may exert less selective pressure for the development of resistance compared to traditional antibiotics that target bacterial growth. sigmaaldrich.com For other bacteria like EHEC, the mechanism for related compounds involves inhibiting key adhesins like curli, which are critical for the initial stages of biofilm formation. nih.govnih.gov

Anticancer Research and Kinase Inhibition

The this compound core structure is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. Its reactive chlorine atoms provide sites for modification, allowing for the synthesis of a diverse range of derivatives.

This compound serves as a key starting material for the synthesis of various series of compounds evaluated as potential kinase inhibitors. sigmaaldrich.commdpi.com Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets.

Derivatives of this pyrimidine have been used to create potent inhibitors of several kinases:

Protein Kinase C theta (PKCθ): A series of 2,4-diamino-5-fluoropyrimidine derivatives have been developed and evaluated as inhibitors of PKCθ, a kinase that plays a critical role in T-cell signaling and is a target for autoimmune diseases and T-cell malignancies. sigmaaldrich.commdpi.com

Aurora Kinases: The scaffold has been used to synthesize 2,4-bisanilinopyrimidine derivatives that act as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors. sigmaaldrich.commdpi.com

Other Kinase Inhibitors: The compound is also a precursor for 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which have been investigated as potential kinase inhibitors. sigmaaldrich.commdpi.com

The versatility of the this compound structure allows chemists to systematically modify it to optimize potency and selectivity against specific kinase targets, highlighting its importance in the pipeline of anticancer drug discovery.

Protein Kinase Cθ (PKCθ) Inhibitors Derived from 2,4-Diamino-5-fluoropyrimidine

Protein kinase C theta (PKCθ) is a critical enzyme in T-cell signaling pathways, making it a significant therapeutic target for T-cell-mediated conditions like rheumatoid arthritis and transplant rejection. nih.govnih.gov Researchers have synthesized and evaluated a series of 2,4-diamino-5-fluoropyrimidine derivatives for their ability to inhibit PKCθ. nih.gov

In one study, the optimization of this series led to the identification of compound 14f . This particular derivative demonstrated potent inhibitory activity against PKCθ. The research focused on modifying the structure to mitigate undesirable properties such as time-dependent inhibition of cytochrome P450 3A4 (CYP3A4 TDI) and interaction with P-glycoprotein (P-gp), which are common challenges in drug development. nih.gov While earlier 2,4-diamino-5-cyanopyrimidine derivatives were potent PKCθ inhibitors, they often carried the liability of CYP3A4 TDI. nih.gov The development of compounds like 14f represents a significant step forward in creating more viable therapeutic candidates from the 2,4-diamino-5-fluoropyrimidine scaffold. nih.gov

Table 1: Research Findings on a PKCθ Inhibitor Derived from 2,4-Diamino-5-fluoropyrimidine

| Compound | Target | Key Findings |

| 14f | Protein Kinase Cθ (PKCθ) | Exhibits potent PKCθ inhibitory activity with significantly weakened CYP3A4 time-dependent inhibition (TDI) and P-glycoprotein (P-gp) liability. nih.gov |

Aurora Kinase Inhibitors (e.g., 2,4-Bisanilinopyrimidine Derivatives)

Aurora kinases, particularly Aurora A and Aurora B, are essential for cell division (mitosis), and their overactivity is a hallmark of many cancers. acs.orgnih.gov This has made them attractive targets for anticancer drug development. nih.govmdpi.com A notable class of inhibitors derived from this compound are the 2,4-bisanilinopyrimidine derivatives. sigmaaldrich.comacs.orgnih.gov

These compounds have shown remarkable selectivity for Aurora A over Aurora B, which is a significant achievement given that the ATP-binding sites of these two kinases are nearly identical. acs.orgnih.govscispace.com Crystallographic studies of these inhibitors in complex with Aurora A revealed that their high selectivity is attributable to a single amino acid difference in Aurora B. This structural insight provides a rational basis for designing highly selective Aurora A inhibitors. acs.orgnih.gov One such designed compound, 12a , demonstrated inhibitory activity against both Aurora A and Aurora B with IC₅₀ values of 309 nM and 293 nM, respectively, and induced apoptosis in HCT-116 cancer cells. nih.gov

Table 2: Inhibitory Activity of a 2,4-Disubstituted Pyrimidine Derivative Against Aurora Kinases

| Compound | Target | IC₅₀ Value |

| 12a | Aurora A | 309 nM nih.gov |

| Aurora B | 293 nM nih.gov |

AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is another important target in oncology, as its overexpression is linked to tumor proliferation, metastasis, and the development of drug resistance. nih.gov A series of diphenylpyrimidine-diamine derivatives originating from a 2,4,5-trisubstituted pyrimidine scaffold have been developed as novel AXL inhibitors. nih.gov

Through structure-activity relationship (SAR) studies, researchers optimized these compounds for both potent kinase inhibition and favorable metabolic stability. One of the most promising compounds to emerge from this research is m16 , which displayed a high degree of enzymatic inhibitory potency against AXL kinase. nih.gov

Table 3: Research Findings on an AXL Kinase Inhibitor

| Compound | Target | IC₅₀ Value | Key Findings |

| m16 | AXL Kinase | 5 nM nih.gov | Showed high enzymatic inhibitory potency and blocked proliferation in multiple tumor cell lines. Also possessed favorable pharmacokinetic profiles. nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., CDK2, CDK9)

Cyclin-dependent kinases (CDKs) are fundamental to regulating the cell cycle and gene transcription. nih.gov CDK2 is crucial for the G1-S phase transition, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates gene expression. nih.govnih.gov Inhibiting both CDK2 and CDK9 has been suggested as a potential therapeutic strategy for cancer and HIV infection. nih.gov

Researchers have designed and synthesized numerous novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives as potent inhibitors of both CDK2 and CDK9. nih.govrsc.org In one study, twenty-four new N²,N⁴-disubstituted pyrimidine-2,4-diamines were created and evaluated. Among them, compounds 3g and 3c were identified as the most potent inhibitors of CDK2 and CDK9, respectively. nih.gov Further research identified compound 8d as a highly selective CDK9 inhibitor, being 84-fold more selective for CDK9 over CDK2. researchgate.net

Table 4: Inhibitory Potency of Pyrimidine-2,4-diamine Derivatives Against CDK2 and CDK9

| Compound | Target | IC₅₀ Value |

| 3g | CDK2/cyclin A | 83 nM nih.gov |

| 3c | CDK9/cyclin T1 | 65 nM nih.gov |

| 8d | CDK9 | - (84-fold selective over CDK2) researchgate.net |

Deoxycytidine Kinase Inhibitors

Deoxycytidine kinase (dCK) is an enzyme that plays a role in the salvage pathway of nucleosides and the activation of several nucleoside analog prodrugs used in chemotherapy. caymanchem.com The this compound scaffold is a key starting material for synthesizing molecules that can potently inhibit dCK. sigmaaldrich.comsigmaaldrich.com

Specifically, it is used to create the 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine scaffold, which is central to a series of potent dCK inhibitors. sigmaaldrich.comsigmaaldrich.com Research has led to the discovery of potent piperidine-linked cytosine derivatives that act as inhibitors of dCK. nih.gov For example, compound 9h , a 5-fluorocytosine (B48100) derivative, was found to be a potent dCK inhibitor with a good combination of cellular potency and favorable pharmacokinetic properties. nih.gov Another compound, 2'-Deoxy-5-fluorocytidine , also functions as an inhibitor of dCK with an IC₅₀ of 120 nM. caymanchem.com

Table 5: Research Findings on Deoxycytidine Kinase (dCK) Inhibitors

| Compound | Target | IC₅₀ Value | Key Findings |

| 9h | Deoxycytidine Kinase (dCK) | - | A potent inhibitor with good cellular potency and pharmacokinetic parameters. nih.gov |

| 2'-Deoxy-5-fluorocytidine | Deoxycytidine Kinase (dCK) | 120 nM caymanchem.com | Functions as an antimetabolite and inhibitor of DNA methylation. caymanchem.com |

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose genetic rearrangements and mutations can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). nih.govnih.gov This has spurred the development of targeted ALK inhibitors. nih.govrsc.org A new series of 2,4-dianilino-5-fluoropyrimidine derivatives has been designed and synthesized for this purpose. nih.gov

Biochemical and cell-based assays have demonstrated that many of these synthesized compounds exhibit good inhibitory activity against ALK. The standout compound, 6f , showed potent activity not only against wild-type ALK but also against a crizotinib-resistant mutant form of the kinase. In cell-based assays, compound 6f was found to be six times more active than crizotinib (B193316), a first-generation ALK inhibitor. nih.gov

Table 6: Research Findings on an ALK Inhibitor Derived from 2,4-Dianilino-5-fluoropyrimidine

| Compound | Target | Key Findings |

| 6f | Anaplastic Lymphoma Kinase (ALK) | Showed good activity against wild-type ALK and crizotinib-resistant mutant ALK. nih.gov |

| Displayed 6 times better activity in cell-based assays compared to crizotinib. nih.gov |

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is integral to cell signaling, migration, and survival. capes.gov.brrndsystems.com Its elevated expression in tumors is associated with increased malignancy, making it a target for cancer therapy. rndsystems.comnih.gov Many potent FAK inhibitors are built upon a 2,4-diaminopyrimidine core. nih.govnih.gov

These inhibitors are typically ATP-competitive and feature halogen substitutions at the 5-position of the pyrimidine ring. nih.gov A series of 2,4-diaminopyrimidine derivatives containing phosphorus amides were designed as FAK inhibitors. Research has also produced compound 17 , a highly potent FAK inhibitor with a 2,4-diaminopyrimidine motif, which recorded an IC₅₀ value of 0.83 nM. This compound effectively suppressed tumor cell viability and migration in preclinical studies. nih.gov

Table 7: Research Findings on a FAK Inhibitor with a 2,4-Diaminopyrimidine Motif

| Compound | Target | IC₅₀ Value | Key Findings |

| 17 | Focal Adhesion Kinase (FAK) | 0.83 nM nih.gov | Dramatically suppressed tumor cell viability, cancer stem cell activity, and cell migration in A549 and SKOV-3 cell lines. nih.gov |

Tyrosine Kinase Syk Kinase Inhibitors

While this compound is a versatile precursor for various kinase inhibitors, its specific application in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors is an area of ongoing investigation. The compound serves as a foundational building block for derivatives targeting other kinases. For instance, it is a starting material for synthesizing potential protein kinase Cθ inhibitors and aurora kinases inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The adaptability of the this compound scaffold allows for the creation of libraries of compounds that can be screened for activity against a range of kinases, including Syk, which is a target in various inflammatory diseases and cancers.

Neoplasm Inhibitors, including Glucuronic Derivatives of 5-Fluorouracil (B62378)

This compound is a key intermediate in the synthesis of neoplasm inhibitors. kangruibio.com Notably, it has been utilized to create glucuronic acid derivatives of 5-fluorouracil (5-FU), a well-known antimetabolite used in cancer chemotherapy. kangruibio.com The synthesis of these derivatives from the dichlorinated pyrimidine precursor represents a strategy to potentially improve the therapeutic profile of 5-FU. The cytotoxic effects of 5-FU stem from its ability to block thymidylate synthase and be misincorporated into RNA and DNA. mdpi.com

Table 1: Application in Neoplasm Inhibitor Synthesis

| Precursor Compound | Synthesized Derivative Type | Therapeutic Target |

|---|

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

The this compound core is instrumental in conducting structure-activity relationship (SAR) studies for the development of novel anticancer agents. researchgate.neteurekaselect.com SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.govrsc.org By systematically modifying the pyrimidine scaffold, researchers can identify key functional groups and structural features that enhance potency and selectivity against cancer targets. nih.gov

For example, a series of 2,4-dianilino-5-fluoropyrimidine derivatives were designed and synthesized to explore their anaplastic lymphoma kinase (ALK) inhibitory activities. nih.gov These studies revealed that most of the synthesized compounds exhibited good inhibitory activity against ALK and cytotoxicity in the H3122 cell line. nih.gov The most promising compound from this series demonstrated potent activity against both wild-type ALK and a crizotinib-resistant mutant, highlighting the value of this scaffold in overcoming drug resistance. nih.gov Such studies demonstrate that the pyrimidine ring acts as a versatile template, where substitutions at the 2- and 4-positions, made possible by the reactive chlorine atoms of the precursor, can be fine-tuned to optimize anticancer properties.

Table 2: Examples of SAR in this compound Derivatives

| Derivative Class | Target | Key Finding from SAR |

|---|---|---|

| 2,4-dianilino-5-fluoropyrimidines | Anaplastic Lymphoma Kinase (ALK) | Specific substitutions led to a compound (6f) with superior cell-based activity compared to crizotinib and effectiveness against resistant mutants. nih.gov |

Antiviral Applications

The pyrimidine framework is a cornerstone in the development of antiviral drugs, particularly nucleoside and non-nucleoside analogs that interfere with viral replication. This compound serves as a valuable precursor in this field due to the presence of the fluorine atom, which can enhance the metabolic stability and biological activity of the resulting molecules. nih.govmdpi.com

Synthesis of Antiviral Agents using Pyrimidine Scaffolds

The pyrimidine scaffold derived from this compound is integral to the synthesis of various antiviral agents. google.comnih.gov A notable example is the synthesis of Racivir, a racemic mixture of the two β-enantiomers of emtricitabine. nih.gov The synthesis involves reacting this compound with sodium ethoxide, followed by reaction with the anion of 2,2-dimethoxyethanol (B1332150) to produce a key pyrimidine intermediate. nih.gov This demonstrates the utility of the dichlorinated pyrimidine as a versatile starting material for complex antiviral molecules. Pyrimido[4,5-d]pyrimidine derivatives have also been explored as a framework for designing novel antiviral agents, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Integration into HIV-1 Integrase Strand Transfer Inhibitors

HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a key therapeutic strategy. nih.govprimescholars.com Integrase strand transfer inhibitors (INSTIs) block the final step of proviral DNA integration into the host genome. mdpi.comnih.gov While pyrimidine derivatives are central to many antiviral drugs, the specific use of this compound as a direct precursor for the currently approved major INSTIs like dolutegravir, raltegravir, or bictegravir (B606109) is not explicitly detailed in available research. nih.gov These INSTIs are characterized by a different core structure, often involving a metal-chelating pharmacophore. nih.gov However, the broad utility of pyrimidine scaffolds in antiviral research suggests their potential role in developing new generations or different classes of HIV inhibitors.

Development of Antiviral Nucleos(t)ides

This compound is a key precursor in the development of fluorinated antiviral nucleos(t)ides. nih.govmdpi.com Nucleoside analogs function as antiviral agents by mimicking natural nucleosides and getting incorporated into viral DNA or RNA, which ultimately terminates the chain elongation process and inhibits viral replication. mdpi.com

The incorporation of a fluorine atom, as in 5-fluorouracil or its derivatives, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the nucleoside analog. nih.govmdpi.com This often leads to enhanced antiviral activity and an improved pharmacokinetic profile. nih.gov The synthesis of Racivir from this compound is a direct example of creating a fluorinated nucleoside analog for antiviral purposes. nih.gov The development of such compounds is a testament to the importance of fluorinated pyrimidines as building blocks for potent antiviral therapeutics. nih.govcapes.gov.br

Table 3: Antiviral Nucleoside Synthesis

| Precursor | Synthesized Antiviral Agent | Mechanism of Action (General for class) |

|---|---|---|

| This compound | Racivir (Emtricitabine enantiomeric mixture) nih.gov | Inhibition of reverse transcriptase nih.gov |

Other Pharmaceutical Intermediates and Drug Discovery

Beyond its direct role in the synthesis of specific, marketed drugs, this compound is a cornerstone intermediate in the broader landscape of pharmaceutical research and development. Its unique chemical reactivity allows for the construction of diverse molecular architectures, making it an invaluable tool for medicinal chemists.

The reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, which can be selectively displaced, makes this compound a versatile building block in organic synthesis. This differential reactivity allows for the sequential introduction of various nucleophiles, leading to a diverse range of substituted pyrimidine derivatives. This characteristic is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.

The presence of the fluorine atom at the C5 position significantly influences the electronic properties of the pyrimidine ring, often enhancing the biological activity and metabolic stability of the resulting molecules. Researchers have utilized this compound as a starting material to synthesize a variety of potential therapeutic agents, including:

Kinase Inhibitors: It is a precursor for 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which have been investigated as potential kinase inhibitors. sigmaaldrich.comsigmaaldrich.com

Protein Kinase Cθ (PKCθ) Inhibitors: A series of 2,4-diamino-5-fluoropyrimidine derivatives showing potential as PKCθ inhibitors have been synthesized from this starting material. sigmaaldrich.comsigmaaldrich.com

Aurora Kinase Inhibitors: 2,4-Bisanilinopyrimidine derivatives with potential to inhibit aurora kinases have been prepared using this compound. sigmaaldrich.comsigmaaldrich.com

Deoxycytidine Kinase Inhibitors: It serves as a scaffold for compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which are used in the preparation of potent deoxycytidine kinase inhibitors. sigmaaldrich.com

| Target Class | Example Derivative Class | Reference |

| Kinases | 5-fluoropyrimidine-2-carboxamides | sigmaaldrich.comsigmaaldrich.com |

| Protein Kinase Cθ | 2,4-diamino-5-fluoropyrimidines | sigmaaldrich.comsigmaaldrich.com |

| Aurora Kinases | 2,4-bisanilinopyrimidines | sigmaaldrich.comsigmaaldrich.com |

| Deoxycytidine Kinase | 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amines | sigmaaldrich.com |

The utility of this compound extends beyond the direct synthesis of active pharmaceutical ingredients (APIs). It is also employed in the creation of crucial intermediates and scaffolds that are further elaborated into complex drug molecules. For instance, it is used to synthesize 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine through a Suzuki coupling reaction. sigmaaldrich.com This intermediate can then be used in subsequent steps to build more complex pharmaceutical candidates. Furthermore, its reaction with p-methoxy aniline (B41778) yields 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine, showcasing its role in creating diversely substituted pyrimidines for various research applications. sigmaaldrich.comsigmaaldrich.com

This compound is a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole (B182144). google.com Voriconazole is used to treat serious fungal infections. The synthesis of Voriconazole involves the coupling of a side chain to the pyrimidine ring, where this compound provides the essential 5-fluoropyrimidine (B1206419) core of the final drug molecule. This underscores the industrial importance of this compound in the production of established medicines.

The cyclin-dependent kinase (CDK) 4 & 6 inhibitor, Abemaciclib, used in the treatment of certain types of breast cancer, also utilizes a derivative of this compound in its synthesis. While various synthetic routes exist, some approaches involve the use of this fluorinated pyrimidine to construct the central aminopyrimidine core of the Abemaciclib molecule. This highlights the compound's relevance in the synthesis of modern targeted cancer therapies.

5-Fluorocytosine is an antifungal medication that works by inhibiting DNA and RNA synthesis in fungal cells. aatbio.com One of the synthetic pathways to produce 5-fluorocytosine involves the use of 5-fluorouracil as a starting material. google.com 5-Fluorouracil can be converted to this compound using a chlorinating agent like phosphorus oxychloride. google.com Subsequently, the chlorine atoms are replaced by amino and hydroxyl groups in a step-wise manner to yield 5-fluorocytosine. google.com This multi-step synthesis demonstrates the role of this compound as a critical intermediate in transforming one fluorinated pyrimidine base into another with distinct therapeutic applications.

Pyrimidine as a Bioisostere in Drug Design

In the realm of medicinal chemistry, bioisosterism is a fundamental strategy employed to optimize drug candidates by modifying their structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. This approach involves the substitution of a particular functional group with another that possesses similar physical and chemical characteristics, leading to analogous biological activity. The pyrimidine ring, a heterocyclic aromatic organic compound, has emerged as a highly effective bioisostere for various functional groups in drug design, largely due to its versatile nature and ability to improve the properties of therapeutic agents. mdpi.comnih.govnih.gov

The pyrimidine scaffold's utility as a bioisostere stems from its unique electronic and structural properties. It can effectively mimic other aromatic systems, such as the phenyl group, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets. mdpi.comnih.gov This adaptability allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profile.

A notable example of pyrimidine's successful application as a bioisostere is in the development of cyclin-dependent kinase (CDK) inhibitors for cancer therapy. In one study, a pyrazolo[4,3-d]pyrimidine derivative was synthesized as a bioisostere of the well-known CDK inhibitor, roscovitine. This bioisosteric replacement resulted in a compound with enhanced anticancer activities compared to the parent molecule, highlighting the potential of the pyrimidine core to improve therapeutic outcomes. nih.gov

Furthermore, the pyrimidine ring has been effectively used to replace amide groups in drug candidates. In the development of selective TYK2 inhibitors, a lead compound containing two amide bonds was modified by replacing one with an annulated imidazole (B134444) and the other with a pyrimidine. This strategic bioisosteric replacement was instrumental in optimizing the compound's properties. cambridgemedchemconsulting.com

The strategic incorporation of the pyrimidine nucleus as a bioisostere offers several advantages in drug discovery:

Enhanced Potency and Selectivity: The specific arrangement of nitrogen atoms in the pyrimidine ring can lead to more favorable interactions with the target protein, resulting in increased potency and selectivity. nih.gov

Improved Pharmacokinetic Properties: Bioisosteric replacement with a pyrimidine ring can modulate a compound's solubility, metabolic stability, and bioavailability. acs.org For instance, replacing a metabolically vulnerable group with a more stable pyrimidine can prolong the drug's half-life.

Reduced Toxicity: By altering the metabolic profile of a drug, the use of a pyrimidine bioisostere can help to avoid the formation of toxic metabolites.

The following table provides examples of how the pyrimidine scaffold has been used as a bioisostere to improve the activity of various compounds.

| Original Functional Group | Bioisosteric Replacement | Target | Parent Compound Activity | Pyrimidine Bioisostere Activity | Reference |

| Purine (in Roscovitine) | Pyrazolo[4,3-d]pyrimidine | CDK2 | Potent CDK inhibitor | Exceeded anticancer activities of roscovitine | nih.gov |

| Amide | Pyrimidine | TYK2 | Lead compound with two amides | Part of a successful dual bioisosteric replacement strategy | cambridgemedchemconsulting.com |

| Phenyl | Pyrimidine | Various | Often contributes to poor physicochemical properties | Can improve pharmacokinetic/pharmacodynamic properties | mdpi.comnih.gov |

The successful application of the pyrimidine ring as a bioisostere in these and other instances underscores its importance in modern drug design. Its ability to mimic other functional groups while offering opportunities for improved potency, selectivity, and pharmacokinetic properties makes it a valuable tool for medicinal chemists in the development of novel and more effective therapeutic agents. ajptr.com

Conclusion

2,4-Dichloro-5-fluoropyrimidine is a compound of significant interest due to its unique chemical properties and its role as a versatile intermediate in organic synthesis. The presence of two reactive chlorine atoms and a fluorine atom on the pyrimidine (B1678525) ring allows for a wide range of chemical transformations, leading to the creation of complex molecules with important biological activities. Its application in the synthesis of anticancer and antiviral drugs underscores its importance in medicinal chemistry. As research continues to uncover new synthetic methodologies and biological targets, the demand and applications for this compound are expected to grow, solidifying its place as a key building block in the development of new pharmaceuticals and agrochemicals.

A Focus on the Synthetic Methodologies of this compound

The compound this compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the production of antifungal agents. Its molecular structure, featuring two reactive chlorine atoms and a fluorine substituent on the pyrimidine ring, makes it a versatile building block in organic chemistry. This article delves into the specific synthetic methodologies for preparing this important compound, focusing on both established routes and more recent, advanced approaches.

Agrochemical Applications of 2,4 Dichloro 5 Fluoropyrimidine

Fungicides

While direct application of 2,4-Dichloro-5-fluoropyrimidine as a fungicide is not its primary use, it serves as a critical intermediate in the manufacture of fungicidal compounds. The pyrimidine (B1678525) core is a common feature in many systemic fungicides. For instance, this compound is an important intermediate in the synthesis of the antifungal drug voriconazole (B182144). chemicalbook.comgoogle.com Although voriconazole is a pharmaceutical, the synthetic pathways and the core chemical structure are often analogous to those of agricultural fungicides. The development of such compounds has paved the way for the creation of novel fungicides for crop protection.

Research has shown that derivatives of fluorinated pyrimidines are effective against a variety of plant-pathogenic fungi. nih.gov The synthesis of these derivatives often involves the strategic replacement of the chlorine atoms on the this compound ring with other functional groups to enhance their fungicidal efficacy and systemic properties within the plant.

Herbicides (e.g., Fluoxastrobin (B61175) synthesis)

In the realm of herbicides, pyrimidine derivatives are known to be effective in controlling a broad spectrum of weeds. While direct evidence of this compound being the starting material for the well-known herbicide fluoxastrobin is not definitively established in the provided search results, a closely related isomer, 4,6-dichloro-5-fluoropyrimidine, is a key intermediate in its synthesis. nih.govnih.gov This highlights the importance of the dichlorofluoropyrimidine scaffold in the creation of potent herbicides.

The synthesis of fluoxastrobin, a strobilurin fungicide with herbicidal properties, involves the reaction of a dichlorofluoropyrimidine with other chemical moieties. nih.govnih.gov The general synthetic strategy for such agrochemicals often involves the sequential displacement of the chlorine atoms to build the final, more complex molecule. The reactivity of the chlorine atoms in this compound makes it a suitable candidate for similar synthetic routes to produce a variety of herbicides.

Pesticides

The term "pesticide" encompasses a broad range of substances used to control pests, including insects, nematodes, and other organisms harmful to crops. The versatility of the this compound molecule allows for its use as a building block in the synthesis of various pesticides. An isotopically labeled version of this compound is noted to have applications in agriculture, which suggests its use in the development and tracing of pesticides.

The synthesis of novel pesticides often involves the creation of a library of compounds derived from a common intermediate. The reactive nature of this compound makes it an ideal starting point for generating a diverse range of molecules to be screened for pesticidal activity.

Role as an Intermediate in Agrochemical Production

The primary and most significant role of this compound in the agrochemical industry is as a key intermediate. chemicalbook.comgoogle.comgoogle.com Its bifunctional nature, with two chlorine atoms at positions 2 and 4, allows for stepwise reactions to introduce different substituents. This differential reactivity is crucial for the efficient synthesis of complex agrochemical molecules.

Patents have been filed for the efficient synthesis of this compound itself, underscoring its industrial importance as a starting material. chemicalbook.comgoogle.com These synthetic routes are often designed to be cost-effective and produce the intermediate in high yield and purity, which is essential for the subsequent synthesis of high-value agrochemicals.

The process of creating a new agrochemical often begins with a core structure, and this compound provides a robust and versatile pyrimidine core. From this starting point, chemists can build upon the molecule, adding different functional groups to fine-tune its biological activity, selectivity, and environmental profile. For example, reacting this compound with ammonia (B1221849) can produce 4-amino-2-chloro-5-fluoropyrimidine, another versatile intermediate for further chemical elaboration. google.com

Below is a table summarizing the agrochemical applications of this compound:

| Agrochemical Class | Role of this compound | Examples of Related Final Products or Intermediates |

| Fungicides | Intermediate | Voriconazole (pharmaceutical, but structurally relevant), Fluorinated pyrimidine derivatives |

| Herbicides | Intermediate (for structurally similar compounds) | Fluoxastrobin (synthesized from a related isomer) |

| Pesticides | Intermediate | Used in the synthesis of various potential pesticide candidates |

Computational and Theoretical Studies

In Silico ADME-Tox Profiling of 2,4-Dichloro-5-fluoropyrimidine Derivatives

In the early stages of drug discovery, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an indispensable tool for evaluating the viability of drug candidates. mdpi.com This computational approach predicts the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. mdpi.comnih.gov

For derivatives of this compound, in silico models can predict a range of properties. For instance, models can estimate a compound's solubility, a critical factor for absorption, and its lipophilicity, which influences its ability to cross cell membranes. mdpi.comresearchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ADME profile. mdpi.com

Furthermore, these computational tools can predict the metabolic fate of the derivatives by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. mdpi.comnih.gov For example, a study on pseudothiohydantoin derivatives showed that none of the tested compounds were inhibitors of the major metabolizing enzyme CYP3A4. mdpi.com The prediction of potential drug-drug interactions through CYP inhibition is a significant aspect of these studies. nih.gov

A general workflow for in silico ADME-Tox profiling involves:

Data Collection: Gathering the chemical structures of the this compound derivatives.

Descriptor Calculation: Computing various molecular descriptors that capture the physicochemical properties of the molecules.

Model Prediction: Using established computational models to predict ADME-Tox properties.

Analysis and Prioritization: Analyzing the predicted profiles to select the most promising candidates for further experimental validation.

While in silico methods provide valuable guidance, it is important to note that they are predictive and require experimental verification to confirm the findings. nih.gov

Pharmacophore Modeling and 3D-QSAR Studies

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful computational techniques used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.govpharmacophorejournal.com These methods are instrumental in designing novel and more potent derivatives of this compound.

A pharmacophore model identifies the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov By understanding the key interaction points, medicinal chemists can design new molecules that incorporate these features to enhance their binding affinity and selectivity. frontiersin.org

3D-QSAR studies take this a step further by creating a statistical model that quantitatively relates the 3D properties of a molecule to its biological activity. pharmacophorejournal.comnih.gov This is achieved by aligning a set of molecules with known activities and then analyzing the surrounding 3D space for regions where certain properties, such as steric bulk or electrostatic charge, correlate with an increase or decrease in activity. pharmacophorejournal.com The output of a 3D-QSAR study is often visualized as a contour map, where different colored regions indicate favorable or unfavorable modifications. pharmacophorejournal.com

For derivatives of this compound, these studies can provide invaluable insights. For example, a 3D-QSAR model might reveal that adding a bulky substituent at a particular position on the pyrimidine (B1678525) ring enhances its inhibitory activity against a target kinase. This information can then be used to guide the synthesis of new, more potent analogs. nih.gov The predictive power of a 3D-QSAR model is often assessed by its correlation coefficient (R²) and its ability to predict the activity of an external test set of compounds (predictive R²). nih.govnih.gov

Docking Studies and Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of drug discovery, docking is used to predict how a small molecule, such as a derivative of this compound, will bind to the active site of a biological target, typically a protein or enzyme. mdpi.com

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The 3D structures of the biological target (receptor) and the small molecule (ligand) are prepared. This often involves downloading the crystal structure of the protein from a database like the Protein Data Bank (PDB). nih.gov

Sampling of Ligand Conformations and Orientations: The docking algorithm explores various possible conformations of the ligand and its orientation within the binding site of the receptor.

Scoring: A scoring function is used to evaluate the "goodness-of-fit" for each pose, estimating the binding affinity between the ligand and the receptor. mdpi.com

Docking studies provide valuable insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com By visualizing the docked pose, researchers can understand the key residues in the active site that are involved in binding and identify opportunities to improve the ligand's affinity and selectivity. mdpi.com

For instance, a docking study of a this compound derivative into the ATP-binding site of a kinase could reveal that the fluorine atom forms a crucial hydrogen bond with a specific amino acid residue. This information could then be used to design new derivatives with enhanced interactions. The results of docking studies are often validated by comparing the predicted binding mode with experimental data from techniques like X-ray crystallography.

Analysis of Fluorination Effects on Molecular Properties and Biological Activity

The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. nih.gov This strategy, known as fluorination, is a common tool in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov

Fluorine is the most electronegative element, and its incorporation can influence a molecule's:

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block sites of metabolism and increase the drug's half-life. nih.gov

Lipophilicity: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and protein binding. nih.gov

Conformation: The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, but its electronic effects can influence the molecule's preferred conformation.

Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity to a biological target. Fluorination of aromatic rings can also alter their quadrupole moment, influencing π-stacking interactions. nih.gov

Future Perspectives and Research Directions

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 2,4-dichloro-5-fluoropyrimidine offers a reactive platform for extensive chemical modification, a feature that researchers are actively exploiting to generate novel compounds with enhanced biological activity. A primary future direction lies in the systematic exploration of new derivatization strategies to create extensive libraries of novel compounds. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.

Future research will likely focus on:

Kinase Inhibitor Development : Building on its established use as a starting material, new derivatives will be designed and synthesized to target a broader range of protein kinases, which are pivotal in cancer cell signaling. sigmaaldrich.comsigmaaldrich.com Research will aim to develop more potent and selective inhibitors of targets like protein kinase Cθ and Aurora kinases by introducing diverse aniline (B41778) and amine fragments. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Structure-Activity Relationship (SAR) Studies : A systematic approach to derivatization will enable comprehensive SAR studies. By correlating specific structural modifications with changes in biological activity, researchers can rationally design next-generation molecules with optimized potency and reduced off-target effects.

Scaffolds for Novel Mechanisms : Beyond kinase inhibition, derivatization can yield compounds that engage other biological targets. For instance, it is a known precursor for scaffolds used in the preparation of potent deoxycytidine kinase inhibitors. sigmaaldrich.comchemicalbook.com Future work will explore its potential to generate inhibitors for other enzyme classes or to create molecules that modulate protein-protein interactions.

This exploration into novel chemical space is fundamental to discovering next-generation therapeutics for a variety of diseases, including cancer and autoimmune conditions. biosynth.com

Development of Advanced Synthetic Methodologies for Sustainability and Efficiency

While this compound is a valuable building block, traditional synthesis methods often involve harsh reagents and generate significant waste. A critical area of future research is the development of advanced synthetic methodologies that are not only efficient but also environmentally sustainable.

Key research directions include:

Green Chemistry Approaches : There is a significant push to replace hazardous reagents like phosphorus oxychloride with more benign alternatives. researchgate.net A patented method utilizing triphosgene (B27547) (bis(trichloromethyl)carbonate) represents a significant step forward, as it avoids the production of phosphoric acid wastewater, simplifies operation, and reduces equipment corrosion. google.com Further research into solid-acid catalysts, flow chemistry, and solvent-free reaction conditions will be crucial.

Enhanced Purity and Cost-Effectiveness : New methods aim to produce this compound with very high purity (over 98-99%), which is essential for pharmaceutical applications. google.com By simplifying operational steps and improving efficiency, these advanced methodologies can significantly lower production costs, making the resulting therapeutics more accessible. google.com

The table below summarizes the comparison between traditional and emerging synthesis methodologies.

| Feature | Traditional Method (e.g., POCl3) | Advanced Method (e.g., Triphosgene) |

| Primary Reagent | Phosphorus oxychloride (POCl3) | Triphosgene |

| Key By-product | Phosphoric acid wastewater | Fewer harmful by-products |

| Operational Complexity | Often complex, requires handling of corrosive materials | Simpler, performed under normal pressure |

| Environmental Impact | High, due to hazardous waste | Low, "three wastes" are reduced |

| Product Purity | Variable | High (≥98%) |

| Yield | Good, but can be improved | High |

| Data derived from studies on synthesis optimization and green chemistry approaches. researchgate.netgoogle.com |

Targeted Drug Delivery Systems Utilizing this compound Scaffolds

A major challenge in cancer therapy is delivering cytotoxic agents specifically to tumor cells while sparing healthy tissues. Future research will increasingly focus on incorporating derivatives of this compound into targeted drug delivery systems to enhance their therapeutic index.

Promising avenues of investigation include:

Nanocarrier Conjugation : The pyrimidine (B1678525) scaffold can be functionalized to enable covalent attachment to various nanocarriers, such as liposomes, dendrimers, and polymeric nanoparticles. nih.gov These nanocarriers can be engineered to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting.

Active Targeting Strategies : Derivatives can be conjugated with targeting ligands, such as monoclonal antibodies or small molecules, that bind to receptors overexpressed on the surface of cancer cells (e.g., Epidermal Growth Factor Receptor - EGFR). nih.govnih.gov This approach would guide the cytotoxic payload directly to the intended target, increasing efficacy and reducing systemic exposure.

Stimuli-Responsive Systems : Researchers are designing delivery systems that release their drug cargo in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.govnih.gov this compound derivatives can be incorporated into these systems as prodrugs, where the active molecule is released only upon reaching the target site.

These advanced delivery strategies hold the potential to transform the clinical application of drugs derived from this scaffold, leading to more effective and better-tolerated treatments.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology. A significant future research direction is the systematic investigation of synergistic interactions between this compound derivatives and existing therapeutic agents. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, which can lead to improved treatment outcomes, overcome drug resistance, and allow for dose reduction. mdpi.commdpi.com

Future studies will likely involve:

High-Throughput Screening : Screening libraries of novel this compound derivatives against panels of established anticancer drugs to identify potent synergistic combinations.

Mechanism-Based Combinations : Designing combination therapies based on the molecular mechanisms of action. For example, a kinase inhibitor derived from the pyrimidine scaffold could be paired with a drug that targets a parallel survival pathway in cancer cells.

Overcoming Drug Resistance : Investigating whether derivatives can re-sensitize resistant cancer cells to existing therapies. An example of this principle is seen with S-1, an oral fluorouracil drug, where its component 5-chloro-2,4-dihydroxypyridine (CDHP) shows a synergistic antitumor effect in 5-FU-resistant cells through a mechanism independent of dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov

Combination with Non-Chemotherapeutic Agents : Exploring synergy with other classes of compounds, such as plant-derived polyphenols, which have shown potential in combination with 5-FU derivatives for antibacterial applications. nih.gov

Identifying and validating these synergistic combinations could significantly expand the therapeutic utility of this chemical class.

Application in Other Therapeutic Areas and Industrial Sectors

While the primary research focus for this compound derivatives has been oncology, its versatile chemistry suggests potential applications in other fields.

Antimicrobial and Antifungal Agents : The compound is an intermediate in the synthesis of flucytosine, an antifungal drug. lzchemical.com Further derivatization could lead to new classes of antimicrobial agents. Studies have already demonstrated that derivatives can exhibit synergistic antibacterial effects against pathogens like Porphyromonas gingivalis. nih.gov

Autoimmune Diseases : In vitro studies have indicated that this compound possesses inhibitory activity against autoimmune diseases, presenting a promising, albeit less explored, avenue for therapeutic development. biosynth.com

Industrial Chemical Synthesis : Beyond pharmaceuticals, this compound is a valuable heterocyclic building block for the broader chemical industry. biosynth.comtcichemicals.com Its reactivity makes it a useful starting material for creating complex organic molecules used in materials science, agrochemicals, and other sectors.

Future research will likely see a diversification of efforts to explore these non-cancer applications, potentially uncovering new markets and uses for this adaptable chemical intermediate.

常见问题

Basic: What are the key physicochemical properties of 2,4-dichloro-5-fluoropyrimidine, and how can they influence experimental design?

The compound (CHClFN, MW 166.97 g/mol) has a melting point of 37–41°C, boiling point of 222.8°C at 760 mmHg, and density of 1.6 g/cm³ . Its low melting point requires storage below 25°C to prevent liquefaction, and its moisture sensitivity necessitates anhydrous conditions during reactions . For experimental design, the boiling point discrepancy (e.g., 80°C at 16 mmHg vs. 222.8°C at atmospheric pressure ) highlights the need to verify pressure conditions in distillation or sublimation steps.

Basic: What analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) is standard for purity analysis (>99% ). Complementary techniques include H NMR to confirm substitution patterns (e.g., distinguishing C-2 and C-4 chlorination) and IR spectroscopy to validate functional groups . Karl Fischer titration is critical for quantifying water content (<0.5%), as moisture can hydrolyze the compound during storage .

Advanced: How can nucleophilic substitution reactions at C-2 and C-4 positions be optimized for regioselectivity?

Regioselectivity depends on solvent polarity, temperature, and catalyst. For example, ethanol with triethylamine at room temperature favors substitution at C-4 with p-anisidine (74% yield) . In contrast, THF/NMP with Fe(acac) at 0°C enables selective methyl group introduction via Grignard reagents . Monitoring via TLC or LC-MS is advised to track intermediate formation and byproducts.

Advanced: How should researchers address contradictions in reported boiling points under varying pressures?